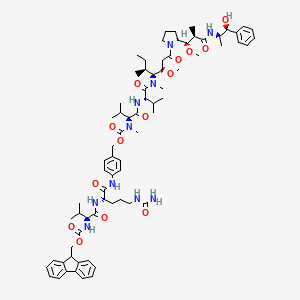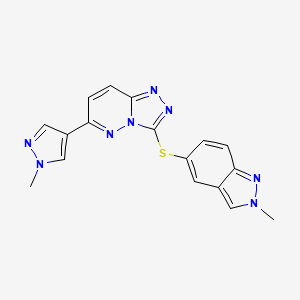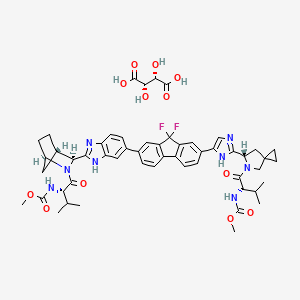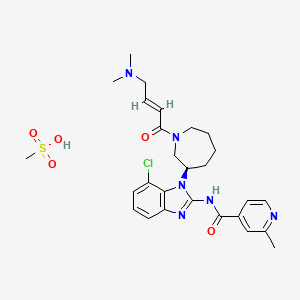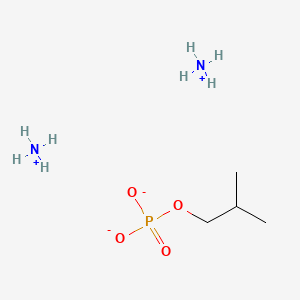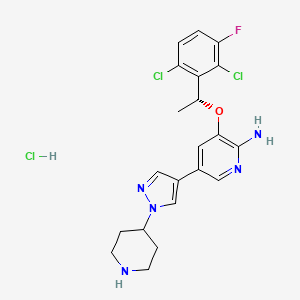
Crizotinibhydrochlorid
Übersicht
Beschreibung
Crizotinib hydrochloride is a novel tyrosine kinase inhibitor specifically designed to target and inhibit the anaplastic lymphoma kinase (ALK) gene, which can undergo mutations leading to various cancers, including non-small-cell lung cancer (NSCLC). It is marketed under the brand name Xalkori and was approved for the treatment of ALK-positive NSCLC due to its mechanism of action that leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring ALK mutations. Crizotinib is also a potent inhibitor of c-MET and ROS1 tyrosine kinases, which are implicated in the development of other malignancies (Timm & Kolesar, 2013).
Synthesis Analysis
Currently, there is limited publicly available detailed information on the synthesis of Crizotinib hydrochloride in the reviewed literature. The synthesis of Crizotinib involves complex organic chemistry reactions, focusing on creating a small molecule capable of inhibiting the ALK tyrosine kinase enzyme. The process likely involves multiple steps of chemical reactions, purification, and quality control to ensure the production of a highly pure and effective pharmaceutical agent. For detailed synthetic pathways, one would need to consult specific chemical synthesis journals or patents related to Crizotinib.
Molecular Structure Analysis
Crizotinib hydrochloride is a small molecule inhibitor with a complex molecular structure designed to fit into the ATP-binding pocket of the ALK enzyme, thereby preventing the enzyme's autophosphorylation and activation. Its molecular structure facilitates its interaction with the target proteins, contributing to its efficacy in treating ALK-positive NSCLC. The presence of multiple functional groups in its structure allows for the inhibition of other tyrosine kinases such as c-MET and ROS1, expanding its therapeutic applications (Gandhi & Jänne, 2012).
Chemical Reactions and Properties
Crizotinib hydrochloride's chemical properties include high oral bioavailability, which is a critical factor for its use as an oral medication. Its metabolism involves O-dealkylation by the cytochrome P-450 (CYP) isoenzyme 3A4/5, and it also acts as an inhibitor of CYP3A4/5, leading to potential drug interactions. These interactions need to be carefully managed to avoid alterations in pharmacokinetics that could affect its efficacy and safety profile (Timm & Kolesar, 2013).
Wissenschaftliche Forschungsanwendungen
1. Behandlung von ALK-positivem nicht-kleinzelligem Lungenkarzinom (NSCLC) Crizotinib war ein ALK-Tyrosinkinaseinhibitor der ersten Generation, der für die Behandlung von Patienten mit ALK-positivem nicht-kleinzelligem Lungenkarzinom (NSCLC) zugelassen war {svg_1}. Es hat sich gezeigt, dass es eine Antikrebswirksamkeit insbesondere in NSCLC-Zellen hat {svg_2}.
Behandlung von ROS1-umgebauten NSCLC
Crizotinib, ein oraler Tyrosinkinaseinhibitor, der ALK, MET und ROS1-Kinase angreift, hat sich als wirksame Behandlung für ROS1-umgebautes NSCLC erwiesen {svg_3}. Es bietet dauerhafte klinische Vorteile mit einem günstigen Sicherheitsprofil {svg_4}.
Umnutzung für akute Leukämie
Crizotinib wurde für die akute Leukämie umgenutzt. Es zeigte eine potente Zytotoxizität gegenüber Zellen der akuten myeloischen Leukämie {svg_5}.
Umnutzung für multiples Myelom
Crizotinib wurde auch für das multiple Myelom umgenutzt. Es zeigte eine potente Zytotoxizität gegenüber Zellen des multiplen Myeloms {svg_6}.
5. Hemmung von DNA-Topoisomerase II und Tubulin Obwohl Crizotinib ein TKI ist, zeigte es die höchsten Korrelationsraten mit DNA-Topoisomerase-II-Inhibitoren und Tubulin-Inhibitoren {svg_7}.
Zellzyklusregulation
Zellzyklusanalysen zeigten, dass Zellen, die 24 Stunden lang mit Crizotinib inkubiert wurden, in der G2M-Phase akkumulierten. Crizotinib erhöhte auch die Anzahl der p-H3(Ser10)-positiven NCI-H929-Zellen, was die Fähigkeit von Crizotinib zeigt, den mitotischen Austritt zu verhindern {svg_8}.
Wirkmechanismus
Target of Action
Crizotinib hydrochloride is a receptor tyrosine kinase inhibitor that primarily targets anaplastic lymphoma kinase (ALK) , hepatocyte growth factor receptor (HGFR, c-MET) , ROS1 (c-ros) , and Recepteur d’Origine Nantais (RON) . These targets play crucial roles in cell proliferation and survival. For instance, when activated, ALK inhibits apoptosis and promotes cell proliferation .
Mode of Action
Crizotinib hydrochloride interacts with its targets by inhibiting their kinase activity. It binds within the ATP-binding pocket of target kinases, thereby blocking their phosphorylation and subsequent downstream signaling . This interaction results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Crizotinib hydrochloride affects several biochemical pathways. It inhibits the phosphorylation of STAT and p38/MAPAPKII pathways, leading to a decrease in cell proliferation . It also suppresses TGFβ signaling by blocking Smad phosphorylation, which is independent of its ALK/MET/ RON/ROS1 targets .
Result of Action
The molecular and cellular effects of Crizotinib hydrochloride’s action include a reduction in cell viability and the induction of apoptosis . It also leads to a loss of cells bearing specific markers such as CD123 and TIM3 . At the molecular level, Crizotinib hydrochloride treatment results in significant reductions in total and phosphorylated NFKB in all samples tested .
Safety and Hazards
Crizotinib may cause allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNHKQCPIBABF-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856162 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415560-69-8 | |
| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






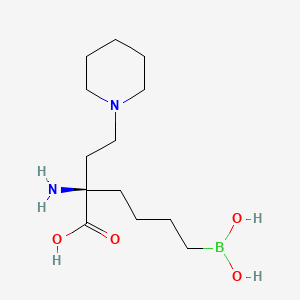


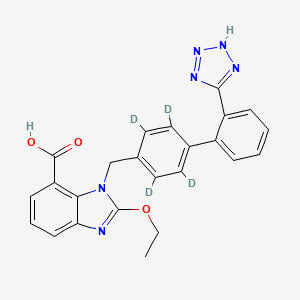

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
